(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
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Overview
Description
(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is a chemical compound with a molecular weight of 176.65. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a functional group with another, such as halogenation.
Scientific Research Applications
(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar structures but different substituents on the isoxazole ring.
Oxadiazole derivatives: Compounds with a similar five-membered ring structure but containing two nitrogen atoms and one oxygen atom.
Uniqueness
(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
2649068-08-4 |
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Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-4-6-3-7(9-10-6)5-1-2-5;/h5-6H,1-4,8H2;1H |
InChI Key |
ZMNAUUVUULFXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(C2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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